molecular formula C9H8BrCl B6171978 1-bromo-7-chloro-2,3-dihydro-1H-indene CAS No. 2041259-17-8

1-bromo-7-chloro-2,3-dihydro-1H-indene

Cat. No.: B6171978
CAS No.: 2041259-17-8
M. Wt: 231.51 g/mol
InChI Key: LRMBFPBLLRVYBY-UHFFFAOYSA-N
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Description

1-bromo-7-chloro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of bromine and chlorine atoms attached to the indene ring system. This compound is a colorless liquid with a distinctive aromatic odor and is soluble in organic solvents such as ethanol, ether, and dichloromethane .

Preparation Methods

The synthesis of 1-bromo-7-chloro-2,3-dihydro-1H-indene typically involves a multi-step process. One common method starts with the reaction of aniline with aluminum acetate to form 1H-indene. This intermediate is then subjected to bromination using hydrobromic acid and potassium bromate to yield 1-bromo-2,3-dihydro-1H-indene . The addition of chlorine to the 7th position can be achieved through electrophilic substitution reactions under controlled conditions .

Chemical Reactions Analysis

1-bromo-7-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Scientific Research Applications

1-bromo-7-chloro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-7-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

1-bromo-7-chloro-2,3-dihydro-1H-indene can be compared with other indene derivatives such as:

    1-bromo-2,3-dihydro-1H-indene: Lacks the chlorine atom at the 7th position, which may result in different reactivity and biological activity.

    1-chloro-2,3-dihydro-1H-indene: Lacks the bromine atom, which can affect its chemical properties and applications.

    1-oxo-2,3-dihydro-1H-indene-2-carboxylate:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Biological Activity

1-Bromo-7-chloro-2,3-dihydro-1H-indene is an organic compound belonging to the class of indene derivatives, which are notable for their diverse biological activities and chemical properties. This compound has gained attention in medicinal chemistry due to its potential applications in drug development and as a biochemical probe.

Molecular Formula: C₉H₈BrCl
Molecular Weight: 215.06 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CC2=C(C1Br)C(=CC=C2)Cl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of bromine and chlorine substituents enhances its reactivity and binding affinity to specific enzymes or receptors. This compound may influence signaling pathways involved in inflammation and cancer progression.

Biological Activities

Research has indicated that indene derivatives, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Properties: Studies have shown that similar compounds can inhibit nitric oxide production in macrophage cells, suggesting potential anti-inflammatory effects.
  • Anticancer Activity: There is emerging evidence that indene derivatives may possess cytotoxic properties against various cancer cell lines. The exact mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of halogenated indenes, it was found that this compound significantly reduced nitric oxide levels in activated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Potential

A series of experiments conducted on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
1-Bromo-7-fluoro-2,3-dihydro-1H-indeneC₉H₈BrFModerate anti-inflammatory
5-Bromo-1-chloro-2,3-dihydro-1H-indeneC₉H₆BrClAnticancer activity
7-Chloro-2,3-dihydro-1H-indeneC₉H₇ClLow cytotoxicity

The substitution of fluorine with chlorine in related compounds can lead to variations in reactivity and biological activity, highlighting the importance of functional groups in determining pharmacological effects.

Properties

CAS No.

2041259-17-8

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-bromo-7-chloro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8BrCl/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7H,4-5H2

InChI Key

LRMBFPBLLRVYBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1Br)C(=CC=C2)Cl

Purity

95

Origin of Product

United States

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